(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol
CAS No.:
Cat. No.: VC17874137
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO |
|---|---|
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol |
| Standard InChI | InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14+/m0/s1 |
| Standard InChI Key | QESXDAXFGSYTML-GXTWGEPZSA-N |
| Isomeric SMILES | CC[C@H]1CN(CC[C@@]1(C2=CC=CC=C2)O)C |
| Canonical SMILES | CCC1CN(CCC1(C2=CC=CC=C2)O)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol, reflects its piperidine backbone substituted with ethyl, methyl, phenyl, and hydroxyl groups. Key features include:
-
Stereochemistry: The 3S and 4R configurations create a rigid chair conformation, stabilizing the molecule in aqueous and lipid environments.
-
Hydrogen Bonding: The 4-hydroxyl group forms intramolecular hydrogen bonds with the piperidine nitrogen, reducing rotational freedom and enhancing receptor binding specificity.
-
Aromatic Interactions: The 4-phenyl moiety enables π-π stacking with aromatic residues in protein binding pockets, a critical factor in CNS drug design .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO |
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol |
| Canonical SMILES | CCC1CN(CCC1(C2=CC=CC=C2)O)C |
| PubChem CID | 7068876 |
Synthesis and Optimization Strategies
Enantioselective Catalytic Hydrogenation
The synthesis of (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol typically begins with a prochiral ketone precursor, which undergoes asymmetric hydrogenation using chiral catalysts such as BINAP-ruthenium complexes. This method achieves enantiomeric excess (ee) >98% by optimizing:
-
Catalyst Loading: 0.5–2 mol% Ru(BINAP)(COD)Cl2.
-
Hydrogen Pressure: 50–100 bar H2 at 25–40°C.
-
Solvent Systems: Isopropanol/toluene mixtures (3:1 v/v) enhance stereochemical control.
Post-Synthetic Modifications
Post-hydrogenation steps include:
-
N-Methylation: Treatment with methyl iodide in DMF under basic conditions (K2CO3, 60°C).
-
Hydroxyl Protection: Temporary silylation (e.g., TBSCl) prevents oxidation during subsequent reactions.
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Hydrogenation | 85 | 92 |
| N-Methylation | 78 | 95 |
| Final Deprotection | 91 | 98 |
Pharmacological Activity and Mechanism
Opioid Receptor Modulation
Comparative studies with structurally analogous piperidines reveal that the 3-ethyl and 4-phenyl groups confer μ-opioid receptor (MOR) antagonism. Key findings include:
-
Receptor Affinity: Ki = 29.3 nM at MOR vs. 681 nM at δ-opioid receptors (DOR) .
-
Functional Antagonism: Suppresses DAMGO-induced GTPγS binding (IC50 = 1.2 μM) .
-
Selectivity: 23-fold selectivity for MOR over κ-opioid receptors (KOR) .
Neurotransmitter Interactions
In vitro assays demonstrate dose-dependent inhibition of serotonin reuptake (IC50 = 450 nM) and weak norepinephrine transporter (NET) binding (Ki = 1.8 μM), suggesting multimodal CNS activity.
Chemical Reactivity and Derivative Formation
Oxidation Pathways
The 4-hydroxyl group undergoes controlled oxidation to a ketone using Jones reagent (CrO3/H2SO4), yielding a diketopiperazine precursor. This reaction proceeds with 74% efficiency in anhydrous acetone at 0°C.
Alkylation and Acylation
-
N-Alkylation: Reacts with allyl bromide to form quaternary ammonium salts (yield: 68%).
-
O-Acylation: Acetylation with acetic anhydride produces a labile ester (t1/2 = 3.2 h in PBS).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume